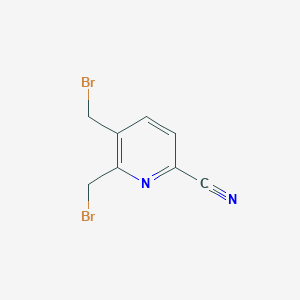
5,6-Bis(bromomethyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(bromomethyl)picolinonitrile: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromomethyl groups at the 5 and 6 positions of the pyridine ring, along with a carbonitrile group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(bromomethyl)picolinonitrile typically involves the bromination of a suitable pyridine precursor. One common method is the bromination of 5,6-dimethylpyridine-2-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents.
化学反応の分析
Types of Reactions: 5,6-Bis(bromomethyl)picolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Products include pyridine-2-carboxylic acid derivatives.
Reduction Reactions: Products include pyridine-2-amine derivatives.
科学的研究の応用
Chemistry: 5,6-Bis(bromomethyl)picolinonitrile is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new drug candidates. Its derivatives may act as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of advanced materials, including polymers and liquid crystals. It may also find applications in the development of new catalysts for chemical reactions.
作用機序
The mechanism of action of 5,6-Bis(bromomethyl)picolinonitrile and its derivatives depends on the specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or modulation of receptor function. The carbonitrile group can participate in hydrogen bonding or other non-covalent interactions, further influencing the compound’s biological activity.
類似化合物との比較
2,6-Bis(bromomethyl)pyridine: Similar structure but lacks the carbonitrile group.
5,6-Dimethylpyridine-2-carbonitrile: Similar structure but lacks the bromomethyl groups.
2-Bromo-6-methylpyridine: Contains only one bromomethyl group and lacks the carbonitrile group.
Uniqueness: 5,6-Bis(bromomethyl)picolinonitrile is unique due to the presence of both bromomethyl and carbonitrile groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications. The compound’s ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile building block in organic synthesis. Additionally, its potential biological activity and applications in medicinal chemistry and materials science further highlight its uniqueness.
特性
分子式 |
C8H6Br2N2 |
|---|---|
分子量 |
289.95 g/mol |
IUPAC名 |
5,6-bis(bromomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6Br2N2/c9-3-6-1-2-7(5-11)12-8(6)4-10/h1-2H,3-4H2 |
InChIキー |
UORDFLLGICVOGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1CBr)CBr)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















